1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is a heterocyclic compound notable for its structural complexity and potential applications in medicinal chemistry. The compound features a 1,3,4-oxadiazole ring, which is recognized for its stability and biological activity. This compound has garnered interest due to its interactions with various biological targets, making it a valuable scaffold in drug development and other scientific fields.
The compound is classified as an organic heterocyclic compound. It is synthesized through specific chemical reactions involving various precursors. The unique structure of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea allows it to serve as a building block for more complex molecules in both academic research and industrial applications.
The synthesis of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the cyclization of 4-bromobenzohydrazide with phenyl isocyanate. This reaction is usually facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions to promote the formation of the oxadiazole ring.
Key Steps in Synthesis:
In industrial settings, similar synthetic routes are employed but often utilize continuous flow reactors to enhance efficiency and yield. Automation in reagent addition and temperature control further optimizes production processes.
The molecular formula of 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is C₁₅H₁₄BrN₃O₂. The compound's structure consists of:
Molecular Structure:
1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea can undergo several chemical reactions:
Substitution Reactions:
The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction:
The oxadiazole ring can participate in redox reactions, although these are less common due to its inherent stability.
For substitution reactions, reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are typically used. Oxidation may involve mild oxidizing agents like hydrogen peroxide, while reduction can be achieved using sodium borohydride.
The mechanism of action for 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea primarily involves its interaction with specific biological targets. The oxadiazole ring can form hydrogen bonds and π–π interactions with proteins or enzymes, potentially inhibiting their activity or disrupting cellular processes.
This compound has been shown to exhibit antimicrobial and anticancer properties by affecting enzyme functions critical for cell proliferation and survival.
Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are commonly used to characterize this compound's physical and chemical properties .
1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea has various applications:
The molecular architecture of 1-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea integrates two pharmacologically significant motifs: the 1,3,4-oxadiazole heterocycle and the urea functional group. This hybridization leverages the bioisosteric properties of 1,3,4-oxadiazole, which mimics ester and amide bonds while enhancing metabolic stability and membrane permeability [6]. The oxadiazole nucleus serves as a planar, electron-deficient ring that facilitates π-π stacking interactions with biological targets, particularly enzymes like thymidylate synthase or histone deacetylases (HDAC) implicated in disease pathways [4]. Concurrently, the urea moiety (–NH–CO–NH–) provides hydrogen-bond donor/acceptor sites essential for molecular recognition. This dual functionality enables the compound to engage in multipoint binding with target proteins, as validated by molecular docking studies of analogous oxadiazole-urea hybrids [4] [9].
The 4-bromophenyl substituent at the oxadiazole 5-position introduces steric bulk and electron-withdrawing character, enhancing electrophilicity for nucleophilic substitution reactions. Meanwhile, the N-phenyl group on the urea fragment allows tunable hydrophobic interactions. Computational analyses (e.g., density functional theory, DFT) of similar scaffolds confirm that bromine augments dipole moments and polar surface area, optimizing ligand-receptor binding [10]. This strategic design aligns with structure-activity relationship (SAR) principles observed in FDA-approved drugs like Zibotentan, which features a 1,3,4-oxadiazole core for anticancer activity [7].
The synthesis proceeds via sequential heterocycle construction, initiated by acylhydrazide formation followed by oxadiazole cyclization:
Step 1: Synthesis of Key Intermediates
Step 2: Oxadiazole Ring ClosureCyclodehydration employs diverse reagents:
This generates 2-amino-5-(4-bromophenyl)-1,3,4-oxadiazole, confirmed via ¹H NMR (δ 5.8 ppm, –NH₂) and mass spectrometry [6].
Table 1: Oxadiazole Cyclization Methods Comparison
Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|
POCl₃ | Reflux, 4 h | 70–75 | High reactivity |
I₂/K₂CO₃ | EtOH, 80°C, 6 h | 68–72 | Mild, avoids strong acids |
T3P® | RT, 2 h | >90 | Low toxicity, high functional tolerance |
Step 3: Urea ConjugationThe 2-aminooxadiazole undergoes reaction with phenyl isocyanate (C₆H₅NCO) in tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N), to form the title urea derivative [9]. Alternative protocols use carbamoyl imidazolides for enhanced electrophilicity [6].
Bromine as a Transformative Handle:The C–Br bond in the 4-bromophenyl group enables late-stage diversification via cross-coupling reactions:
Urea N-Phenyl Modification:
Table 2: Suzuki Coupling Optimization for 4-Bromophenyl Derivatives
Boronic Acid Substituent | Catalyst System | Yield (%) | Functional Group Tolerance |
---|---|---|---|
4-OCH₃ | Pd(PPh₃)₄/K₃PO₄ | 83 | High |
3-NO₂ | Pd(PPh₃)₄/K₂CO₃ | 48 | Moderate (hydrolysis risk) |
2-Thienyl | Pd(dppf)Cl₂/Na₂CO₃ | 72 | High (heterocycles stable) |
Catalyst Selection:
Solvent and Temperature Effects:
Continuous-Flow Enhancements:Microreactor systems enable telescoped synthesis:
Table 3: Solvent Impact on Urea Coupling Efficiency
Solvent | Base | Temp. (°C) | Yield (%) | By-Product Formation |
---|---|---|---|---|
THF | Et₃N | 25 | 88 | <5% (symmetrical urea) |
DCM | Pyridine | 0–5 | 82 | 8% |
DMF | NaH | 60 | 65 | 20% (isocyanate dimer) |
This systematic optimization underscores the critical synergy between catalyst design, solvent polarity, and reaction engineering in maximizing synthetic efficiency.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1